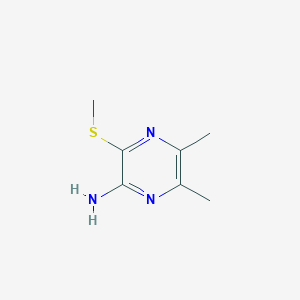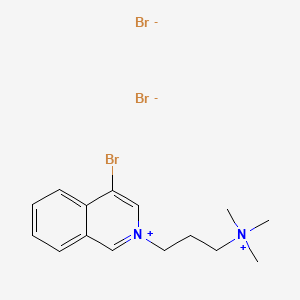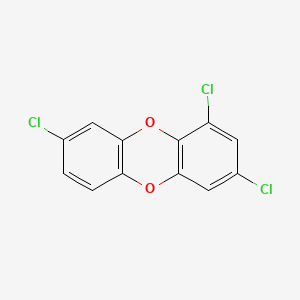
Methyl 2-benzyl-1,3-dioxolane-2-propionate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-benzyl-1,3-dioxolane-2-propionate is an organic compound with the molecular formula C13H16O4. It is a derivative of dioxolane, a five-membered ring containing two oxygen atoms. This compound is known for its applications in various fields, including chemical synthesis and the fragrance industry .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of methyl 2-benzyl-1,3-dioxolane-2-propionate typically involves a multi-step synthetic process:
Epoxidation Reaction: Styrene is reacted with hydrogen peroxide to generate 2-phenyl-2-propanol.
Condensation Reaction: 2-phenyl-2-propanol reacts with formaldehyde to form 1-phenyl-2-propanol acetal.
Cyclization Reaction: The acetal undergoes cyclization in the presence of an acid to yield 2-benzyl-2-methyl-1,3-dioxolane.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
化学反応の分析
Types of Reactions
Methyl 2-benzyl-1,3-dioxolane-2-propionate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace functional groups within the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
科学的研究の応用
Methyl 2-benzyl-1,3-dioxolane-2-propionate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various biologically active compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the fragrance industry due to its pleasant smell.
作用機序
The mechanism of action of methyl 2-benzyl-1,3-dioxolane-2-propionate involves its interaction with specific molecular targets and pathways. The compound can undergo acetalization reactions, where aldehydes react with diols to form cyclic acetals . This process is catalyzed by acids and involves the formation of a stable five-membered ring structure .
類似化合物との比較
Methyl 2-benzyl-1,3-dioxolane-2-propionate can be compared with other similar compounds, such as:
2-Benzyl-2-methyl-1,3-dioxolane: Similar in structure but lacks the propionate group.
1,3-Dioxolane, 2-(phenylmethyl): Another derivative of dioxolane with a different substitution pattern.
These compounds share similar chemical properties but differ in their specific applications and reactivity.
特性
CAS番号 |
68084-00-4 |
|---|---|
分子式 |
C14H18O4 |
分子量 |
250.29 g/mol |
IUPAC名 |
methyl 3-(2-benzyl-1,3-dioxolan-2-yl)propanoate |
InChI |
InChI=1S/C14H18O4/c1-16-13(15)7-8-14(17-9-10-18-14)11-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3 |
InChIキー |
BQGGHVZNRMUBRQ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CCC1(OCCO1)CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



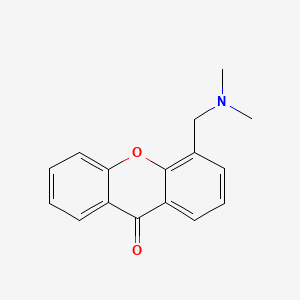
![1-[4-[2-(3-chloro-4-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13787066.png)

![Ammonium 4-[[9,10-dihydro-9,10-dioxo-4-(p-tolyamino)-1-antryl]amino]toluene-3-sulfonate](/img/structure/B13787070.png)

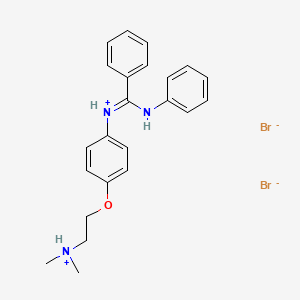
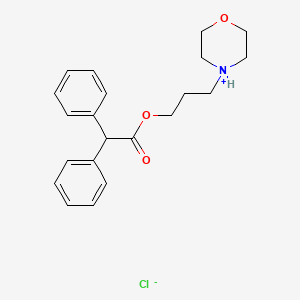
![tert-butyl N-[(4-chlorophenyl)-(5-methoxyfuran-2-yl)methyl]carbamate](/img/structure/B13787101.png)


